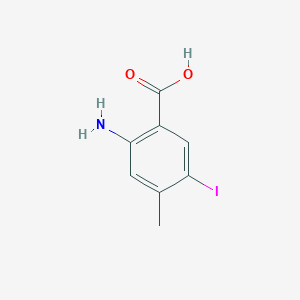

2-Amino-5-iodo-4-methyl-benzoic acid

Description

2-Amino-5-iodo-4-methyl-benzoic acid is a halogenated aromatic compound with the molecular formula C₈H₈INO₂. Its structure features an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 4, and an iodine atom at position 5 on the benzoic acid backbone. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in drug discovery and radiopharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-iodo-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMLNUQPPGDJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293179 | |

| Record name | 2-Amino-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708958-92-2 | |

| Record name | 2-Amino-5-iodo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708958-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodo-4-methyl-benzoic acid typically involves the iodination of 2-amino-4-methyl-benzoic acid. One common method includes the reaction of 2-amino-4-methyl-benzoic acid with iodine monochloride (ICl) in the presence of hydrochloric acid (HCl) at low temperatures (around 5°C). The reaction mixture is stirred rapidly to precipitate the desired product, which is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves similar iodination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodo-4-methyl-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative under palladium catalysis.

Common Reagents and Conditions:

Iodine Monochloride (ICl): Used for iodination reactions.

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as nitric acid for oxidation reactions.

Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.

Major Products Formed:

Substituted Benzoic Acids: Through substitution reactions.

Nitro and Amino Derivatives: Through oxidation and reduction reactions.

Coupled Products: Through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Amino-5-iodo-4-methyl-benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodo-4-methyl-benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the iodine atom and amino group may play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations:

Its high atomic mass also makes it suitable for radiopharmaceutical applications. Chlorine (2-amino-4-chloro-5-methyl-benzoic acid): Increases electrophilicity, favoring nucleophilic aromatic substitution reactions . Fluorine (4-amino-2-fluoro-5-methoxybenzoic acid): Enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius .

Molecular Weight and Solubility :

- The iodine-substituted compound has the highest molecular weight (277.05 g/mol), which may reduce aqueous solubility compared to lighter analogs like the fluorine- or methoxy-substituted derivatives.

Challenges and Limitations

- Synthetic Complexity : Iodination reactions often require specialized conditions (e.g., iodonium salts or transition-metal catalysts), increasing production costs compared to chlorinated or fluorinated analogs.

- Stability : Iodine’s susceptibility to light-induced degradation necessitates stringent storage conditions, as seen in halogenated reagents from the Kanto catalog .

Biological Activity

2-Amino-5-iodo-4-methyl-benzoic acid (C₈H₈INO₂) is a benzoic acid derivative notable for its unique structural features, including an amino group, an iodine atom, and a methyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular weight of this compound is approximately 277.06 g/mol. Its structure contributes to its reactivity and biological properties, making it a valuable compound in various research contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been identified as an intermediate in synthesizing insect ryanodine receptor activators, which are crucial for pest control in agricultural settings. The presence of iodine enhances its efficacy against various microbial strains, suggesting potential applications in developing new antimicrobial agents.

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with specific proteins involved in cellular signaling pathways. These interactions could influence various biological processes, warranting further investigation into its mechanism of action.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | Lacks iodine; used in pharmaceuticals. |

| 2-Amino-5-iodobenzoic acid | C₈H₈INO₂ | Similar structure but without methyl group. |

| 2-Amino-4-methylbenzoic acid | C₈H₉NO₂ | Different position of amino group; less reactive. |

The unique combination of iodine and methyl groups in this compound contributes to its distinct reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry evaluated the biological activity of various benzoic acid derivatives, including this compound. The findings indicated that this compound exhibited promising activity against specific microbial strains and showed potential as a lead compound for further development into therapeutic agents .

In another study focusing on the interaction of benzoic acid derivatives with cathepsins B and L, it was found that compounds similar to this compound could activate these enzymes significantly. This suggests a potential role in modulating proteolytic processes within cells .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-iodo-4-methyl-benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including iodination, methyl group introduction, and functional group protection/deprotection. For example, a precursor like 4-methylanthranilic acid can undergo iodination using iodine monochloride (ICl) in acetic acid, followed by purification via recrystallization . Key optimizations include:

- Catalyst Selection : Use Lewis acids (e.g., FeCl₃) to enhance iodination efficiency.

- Temperature Control : Maintain 60–80°C during iodination to minimize side-product formation.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC for high purity (>98%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : To confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm and methyl groups at δ 2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]+) validation.

- FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, C=O at 1680 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .

Q. What are common reactions involving this compound in organic synthesis?

Methodological Answer:

- Nucleophilic Substitution : The iodine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

- Carboxylic Acid Derivatives : Convert to amides via EDC/HOBt coupling with amines .

- Reductive Deiodination : Use Zn/HCl to remove iodine for downstream modifications .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties or reactivity of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for accurate HOMO-LUMO gap calculations .

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous or DMSO environments .

- Reactivity Hotspots : Analyze Fukui indices to identify electrophilic/nucleophilic sites (e.g., iodine and amino groups) .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

Methodological Answer:

- Isotopic Labeling : Use deuterated analogs to track hydrogen transfer in catalytic cycles.

- Kinetic Studies : Monitor reaction progress via in-situ NMR or GC-MS to identify rate-determining steps .

- Computational Modeling : Map potential energy surfaces (e.g., using Gaussian 16) to validate oxidative addition/transmetallation steps in Pd-catalyzed couplings .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts in iodination reactions?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or MALDI-TOF to identify impurities (e.g., di-iodinated species) and adjust stoichiometry .

- Control Experiments : Compare results with/without methyl group protection (e.g., Boc vs. Fmoc) to isolate steric effects .

- Multivariate Optimization : Apply Design of Experiments (DoE) to assess interactions between temperature, catalyst loading, and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.